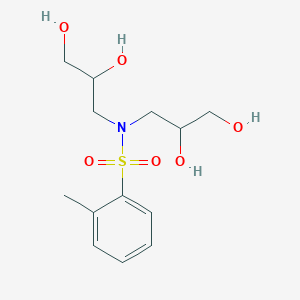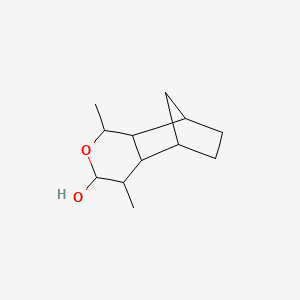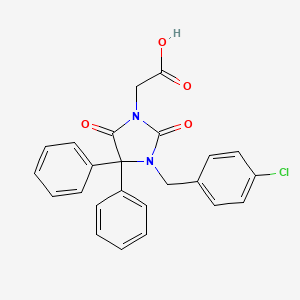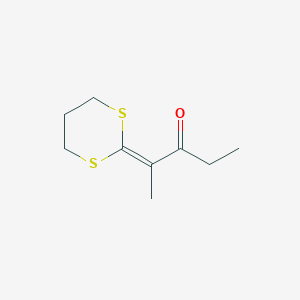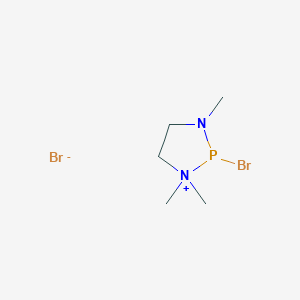
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide: is a chemical compound with the molecular formula C6H15BrN2P. It consists of a diazaphospholidine ring containing a bromine atom and three methyl groups. The compound’s structure is as follows:
Structure:
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of trimethylphosphine (PMe3) with bromine to form the bromophosphonium salt. Subsequent treatment with a nitrogen-containing base, such as ammonia or an amine, leads to the formation of the diazaphospholidine ring.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using solvents like ether or tetrahydrofuran. The choice of base and reaction temperature influences the yield and selectivity.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for its unique properties.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The bromine atom can undergo oxidation reactions.
Substitution: The methyl groups may be substituted by other functional groups.
Reduction: The compound can be reduced to form derivatives.
Bromination: Bromine (Br) in an organic solvent.
Substitution: Alkyl halides or nucleophiles.
Reduction: Hydrogen gas (H) with a suitable catalyst.
Major Products: The major products depend on the specific reactions performed. Bromination yields 2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium bromide, while substitution or reduction leads to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s unique structure may find applications in catalytic processes.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
- Limited research exists on its biological applications. Further studies are needed to explore potential uses.
Materials Science: The compound’s properties may contribute to novel materials.
Wirkmechanismus
The exact mechanism of action remains unclear due to limited research. Further investigations are necessary to elucidate its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, its diazaphospholidine core sets it apart from other phosphorus-containing compounds.
Eigenschaften
CAS-Nummer |
122833-36-7 |
|---|---|
Molekularformel |
C5H13Br2N2P |
Molekulargewicht |
291.95 g/mol |
IUPAC-Name |
2-bromo-1,1,3-trimethyl-1,3,2-diazaphospholidin-1-ium;bromide |
InChI |
InChI=1S/C5H13BrN2P.BrH/c1-7-4-5-8(2,3)9(7)6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HMBDSKMMEFVYJD-UHFFFAOYSA-M |
Kanonische SMILES |
CN1CC[N+](P1Br)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
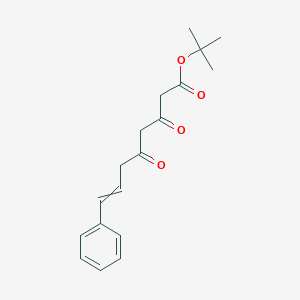
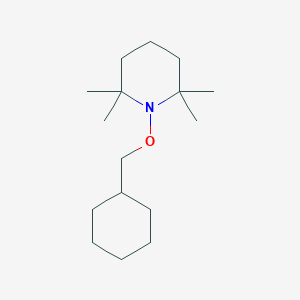
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

